4,5-dimethyl-1H-pyrrole-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
4,5-dimethyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c1-4-5(2)8-3-6(4)7(9)10/h3,8H,1-2H3,(H,9,10) |
InChI Key |
SUPKZKJXRCYBSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1C(=O)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4,5 Dimethyl 1h Pyrrole 3 Carboxylic Acid and Its Derivatives
Classical Pyrrole (B145914) Synthesis Pathways Applied to 4,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acid Derivatives
The construction of the pyrrole core has been a long-standing endeavor in organic synthesis, with several classical methods proving robust and versatile. The application of these pathways, namely the Knorr, Paal-Knorr, and Hantzsch syntheses, to the specific substitution pattern of this compound requires careful selection of precursors and adaptation of reaction conditions.
Knorr Pyrrole Synthesis and its Adaptations
The Knorr pyrrole synthesis is a widely utilized reaction that involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org A significant challenge in this synthesis is the inherent instability of α-amino-ketones, which tend to self-condense. wikipedia.org Consequently, they are typically generated in situ. A common approach involves the reduction of an α-oximino-ketone using reagents like zinc in acetic acid. wikipedia.org
For the synthesis of a this compound ester, a plausible Knorr approach would involve the reaction of an α-amino-ketone with a β-ketoester that provides the desired substituents. The original Knorr synthesis, for instance, utilized two equivalents of ethyl acetoacetate (B1235776) to produce diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, famously known as Knorr's pyrrole. wikipedia.org Adaptations of this method can be envisioned for the target molecule.
A proposed synthetic route would involve the reaction of ethyl 2-amino-3-oxobutanoate with 3-methyl-2,4-pentanedione. The α-amino ketone can be generated in situ from the corresponding α-oximino precursor. This would be followed by cyclization and dehydration to yield the pyrrole ring with the desired substitution pattern. Subsequent hydrolysis of the resulting ester would afford the target carboxylic acid.
| Reactant 1 | Reactant 2 | Key Conditions | Product |
| Ethyl 2-amino-3-oxobutanoate (generated in situ) | 3-Methyl-2,4-pentanedione | Acetic acid, Zinc (for in situ generation) | Ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate |
Paal-Knorr Pyrrole Synthesis for Precursors
The Paal-Knorr synthesis is arguably one of the most straightforward methods for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgalfa-chemistry.com The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org A key limitation of this method can be the accessibility of the requisite 1,4-dicarbonyl precursors. alfa-chemistry.com
To apply the Paal-Knorr synthesis for this compound, a suitable 1,4-dicarbonyl precursor is essential. This precursor would need to incorporate the methyl groups at the desired positions and a carbonyl-protected equivalent of the carboxylic acid. The reaction of this 1,4-dicarbonyl compound with ammonia would then lead to the formation of the pyrrole ring.
The mechanism involves the initial formation of a hemiaminal upon attack of the amine on one of the carbonyl groups, followed by a cyclization step where the amine attacks the second carbonyl group. Subsequent dehydration yields the aromatic pyrrole ring. wikipedia.org
| 1,4-Dicarbonyl Precursor | Amine Source | Catalyst/Conditions | Product |
| 3-(alkoxycarbonyl)-4-methylhexane-2,5-dione | Ammonia or Ammonium (B1175870) Acetate (B1210297) | Acetic Acid (weak acid) | Alkyl 4,5-dimethyl-1H-pyrrole-3-carboxylate |
Hantzsch Pyrrole Synthesis Approaches
The Hantzsch pyrrole synthesis provides another versatile route to substituted pyrroles, involving the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org This method has proven to be particularly adaptable for the synthesis of pyrrole-3-carboxylic acid derivatives.
A direct application of the Hantzsch synthesis for the preparation of the ethyl ester of the target compound, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, has been described. This involves the ring-closure reaction of 2-bromopropanal (B25509) with ethyl acetoacetate and ammonia water. The reaction is carried out in a non-protonic solvent at temperatures ranging from 0 to 50 °C. This approach offers advantages such as mild reaction conditions and the use of readily available starting materials.
The synthesis begins with the bromination of propionaldehyde (B47417) to yield 2-bromopropanal. This α-haloaldehyde then undergoes condensation with ethyl acetoacetate and ammonia to form the desired pyrrole ester. The final step would be the hydrolysis of the ester to the carboxylic acid.
| β-Ketoester | α-Haloketone | Amine Source | Product |
| Ethyl acetoacetate | 2-Bromopropanal | Ammonia water | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |
Modern and Advanced Synthetic Approaches
While classical methods provide a solid foundation for pyrrole synthesis, modern advancements have focused on improving efficiency, scalability, and environmental friendliness. Continuous flow chemistry has emerged as a powerful tool in this regard.
Continuous Flow Synthesis Techniques
Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and high-throughput screening. scispace.com
A significant advancement in the synthesis of pyrrole-3-carboxylic acids is the development of a one-step continuous flow process based on the Hantzsch reaction. scispace.comsyrris.com This method utilizes the in situ generation of hydrobromic acid (HBr) as a by-product of the Hantzsch condensation to facilitate the hydrolysis of a tert-butyl ester precursor to the desired carboxylic acid within a single microreactor. scispace.comsyrris.com
The process involves feeding streams of a tert-butyl acetoacetate, an amine, and a 2-bromo-ketone into a heated microreactor. The Hantzsch reaction proceeds to form the tert-butyl pyrrole-3-carboxylate. The concurrently generated HBr then catalyzes the cleavage of the tert-butyl group, yielding the pyrrole-3-carboxylic acid directly. scispace.comsyrris.com This one-step synthesis is highly efficient, significantly reducing reaction times and eliminating the need for isolating intermediates. scispace.com For instance, a variety of diversely substituted pyrrole-3-carboxylic acids have been synthesized with reaction times of around 8 minutes at elevated temperatures. researchgate.net This approach has been shown to be scalable, with the potential to produce significant quantities of the desired product in a short period. acs.org
| Reactant 1 | Reactant 2 | Reactant 3 | Key Feature | Product |
| tert-Butyl acetoacetate | Primary amine | α-Bromoketone | In situ HBr-mediated hydrolysis of tert-butyl ester | Substituted Pyrrole-3-carboxylic acid |
This continuous flow methodology represents a substantial improvement over traditional multi-step batch syntheses, which often suffer from lower yields and require laborious workup and purification procedures. scispace.com The ability to directly synthesize pyrrole-3-carboxylic acids from readily available starting materials in a single, continuous operation holds great promise for accelerating drug discovery and development processes. scispace.comsyrris.com
Multistep Transformations in Continuous Flow Systems
Continuous flow chemistry has emerged as a powerful technology for the synthesis of complex organic compounds, offering advantages such as improved reaction control, enhanced safety, and scalability. rsc.orgumontreal.ca In the context of pyrrole synthesis, multi-step continuous flow systems allow for the sequential transformation of simple starting materials into more complex pyrrole derivatives without the need for isolating intermediates. umontreal.caflinders.edu.au This approach is particularly beneficial for increasing molecular complexity in a streamlined manner, akin to nature's biosynthetic pathways. rsc.org
One notable application is the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids. syrris.comscispace.comnih.govsyrris.com This method utilizes the Hantzsch pyrrole synthesis, reacting β-ketoesters, amines, and α-haloketones in a microreactor. scispace.comsyrris.com A key innovation in this process is the in situ utilization of the hydrogen bromide (HBr) byproduct to hydrolyze a tert-butyl ester, yielding the corresponding carboxylic acid in a single, uninterrupted process. syrris.comscispace.comnih.govsyrris.com This strategy has been successfully employed to produce gram quantities of material, demonstrating its utility for further synthetic manipulation. syrris.com For instance, the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid was scaled up to produce 850 mg in 2.5 hours with a 63% yield. syrris.com
Furthermore, the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key intermediate for the anti-cancer drug sunitinib, has been successfully translated from a 5-step batch process to an optimized continuous flow synthesis. core.ac.uk This transition resulted in significant improvements in reaction yields and selectivity, along with drastically reduced reaction times. core.ac.uk The integration of real-time process analytical technologies (PAT), such as NMR, UV/Vis, IR, and UHPLC, into multi-step continuous flow syntheses allows for enhanced reaction understanding and control through advanced data analysis models. researchgate.net
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid intermediates
| Step | Batch Method | Continuous Flow Method |
| Yield | Lower | Significantly Improved |
| Selectivity | Lower | Significantly Improved |
| Reaction Time | Longer | Tremendously Shorter |
| Overall Efficiency | Lower | Higher |
Data derived from research on the continuous flow synthesis of a key intermediate for sunitinib. core.ac.uk
Multi-Component Reactions for Diverse Substitution Patterns
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. bohrium.com This approach is characterized by high atom economy and bond-forming efficiency, making it ideal for creating molecular diversity and complexity from simple substrates. bohrium.com MCRs are particularly valuable for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. bohrium.com
Various MCR methodologies have been developed for the synthesis of polysubstituted pyrroles. bohrium.comsemanticscholar.org These include:
Hantzsch-type reactions: A three-component reaction of 1,3-diketones, aldehydes, and amines. bohrium.com
Reactions involving isonitriles: The use of isonitriles as starting materials in combination with other reagents. bohrium.com
Domino reactions: Sequential reactions where the first reaction sets up the substrate for the subsequent reaction, such as addition-elimination/Michael addition/intramolecular annulation/elimination sequences. mdpi.com
Four-component reactions: For example, the reaction of 1,3-dicarbonyl compounds, arylglyoxals, a dialkyl acetylenedicarboxylate, and aromatic amines in ethanol (B145695) under reflux and catalyst-free conditions to produce polyfunctionalized pyrroles. semanticscholar.org Another example involves the reaction of arylglyoxal hydrates with β-dicarbonyl compounds in the presence of ammonium acetate to yield 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid esters. researchgate.net
These MCRs provide access to a wide range of substitution patterns on the pyrrole ring, including 1,2,3,5-tetrasubstituted and 1,2,3,4,5-pentasubstituted pyrroles. bohrium.com The development of novel MCRs, such as those involving arylglyoxals, continues to expand the synthetic toolbox for creating diverse pyrrole derivatives. semanticscholar.org An efficient sequential multi-component method for the synthesis of N-arylpyrrole-3-carbaldehydes has also been developed, involving a proline-catalyzed direct Mannich reaction-cyclization sequence followed by oxidative aromatization. rsc.org
Biocatalytic Synthesis Routes (if applicable for pyrrole carboxylic acids)
Biocatalysis offers an environmentally friendly approach to chemical synthesis, utilizing enzymes to catalyze reactions with high specificity and efficiency under mild conditions. mdpi.comrsc.org In the realm of pyrrole carboxylic acids, biocatalytic routes are being explored.
One such approach involves the enzymatic polymerization of pyrrole-2-carboxylic acid. rsc.orgrsc.org In this process, the redox enzyme glucose oxidase (GOx) catalyzes the oxidation of glucose, which in turn generates hydrogen peroxide. rsc.orgrsc.org The hydrogen peroxide then initiates the polymerization of pyrrole-2-carboxylic acid to form poly(pyrrole-2-carboxylic acid) particles. rsc.orgrsc.org The enzymatic polymerization was found to be faster than chemical oxidative polymerization and proceeded optimally at a pH of 5.0. rsc.orgrsc.org
Another innovative biocatalytic method is the synthesis of pyrrole-2-carbaldehyde from pyrrole via enzymatic CO2 fixation. mdpi.com This process utilizes a UbiD-type decarboxylase from Pseudomonas aeruginosa (PA0254) in combination with a carboxylic acid reductase (CAR) from Segniliparus rotundus. mdpi.comnih.gov The PA0254 enzyme catalyzes the carboxylation of pyrrole to pyrrole-2-carboxylic acid, which is then reduced by the CAR to the corresponding aldehyde. mdpi.com This one-pot biocatalytic cascade demonstrates the potential of harnessing different enzyme classes for the synthesis of functionalized pyrroles. mdpi.com Furthermore, a protocol has been developed to synthesize pyrrole-2-carboxylic acid from D-glucosamine and pyruvic acid, with optimized conditions yielding 50% of the product. researchgate.net
Green Chemistry Principles in Synthesis
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netsemanticscholar.orgwjpmr.com The synthesis of pyrrole derivatives has seen an increasing application of these principles, aiming for cleaner, more efficient, and safer processes. semanticscholar.org
Key green chemistry principles applied in pyrrole synthesis include:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org Multi-component reactions are a prime example of this principle in action for pyrrole synthesis. researchgate.net
Use of Safer Solvents and Auxiliaries: Employing environmentally benign solvents, such as water or ethanol, or conducting reactions under solvent-free conditions. mdpi.comresearchgate.net For example, a three-component reaction of arylglyoxal hydrates with β-dicarbonyl compounds has been reported using water as a solvent under ultrasonic irradiation. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.org The use of techniques like ultrasound and microwave irradiation can often reduce reaction times and energy requirements. researchgate.net
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. acs.org This not only reduces waste but can also lead to more selective reactions. researchgate.net
Use of Renewable Feedstocks: Developing synthetic routes that start from renewable resources. wjpmr.com An example is the synthesis of pyrrole-2-carboxylic acid from cellulose- and chitin-based feedstocks like D-glucosamine. researchgate.net
By adhering to these principles, the synthesis of pyrrole derivatives, including this compound, can be made more sustainable and environmentally friendly. researchgate.netsemanticscholar.org
Derivatization Strategies of the this compound Core
The this compound core serves as a versatile scaffold for the synthesis of a variety of derivatives, primarily through modifications of the carboxylic acid group.
Esterification Reactions to Yield Alkyl Esters
Esterification is a common derivatization strategy for carboxylic acids. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for preparing esters. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and often the alcohol is used in excess as the solvent to drive the reaction towards the ester product. masterorganicchemistry.commasterorganicchemistry.com Common acid catalysts include sulfuric acid (H2SO4) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com
More modern and milder methods for esterification are also employed, particularly for sensitive substrates. The Steglich esterification, for instance, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This method is effective for synthesizing esters from sterically hindered carboxylic acids and alcohols at room temperature, with the addition of DMAP significantly accelerating the reaction and suppressing side product formation. organic-chemistry.orgresearchgate.net
The synthesis of ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate is a key derivatization of the parent carboxylic acid. One synthetic route involves the decarboxylation of 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid by heating it to 200-210 °C for a short period. chemicalbook.com
Another detailed procedure for preparing the ethyl ester starts from 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester. chemicalbook.com This starting material is treated with concentrated hydrochloric acid in isopropanol (B130326) and heated to 45-50 °C. chemicalbook.com The reaction proceeds until the cessation of gas evolution, indicating the removal of the tert-butyl protecting group. chemicalbook.com After cooling and quenching in an ice-water bath, the product, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, is isolated by filtration and drying. chemicalbook.com This method has been reported to yield a product with greater than 96% purity by HPLC. chemicalbook.com
Table 2: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
| Starting Material | Reagents | Conditions | Product | Reported Purity |
| 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | Heat | 200-210 °C, 12 min | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Not specified |
| 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester | Concentrated HCl, Isopropanol | 45-50 °C | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | >96% (HPLC) |
Data compiled from synthetic procedures for ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. chemicalbook.com
Methyl Ester Synthesis
The synthesis of the methyl ester, methyl 4,5-dimethyl-1H-pyrrole-3-carboxylate, is a fundamental transformation that facilitates further functionalization or can be a target molecule in its own right. While direct synthesis protocols for this specific isomer are not extensively detailed in publicly available literature, the esterification can be achieved through standard methods. Typically, the carboxylic acid is reacted with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. Another common method involves the use of diazomethane (B1218177) for a clean and high-yielding reaction, although its hazardous nature often limits its application to small-scale syntheses. The synthesis of a related compound, methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, highlights the accessibility of such methyl esters within this class of compounds. nih.gov
Amidation Reactions to Form Carboxamide Derivatives
The conversion of this compound to its corresponding carboxamide derivatives is a crucial step in the synthesis of various biologically active molecules. rsc.org This amidation is typically achieved by activating the carboxylic acid, followed by reaction with a desired amine. Common coupling agents that facilitate this reaction include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
Another effective coupling agent for the amidation of pyrrole carboxylate compounds is a cyclic alkyltriphosphonate anhydride. nih.gov The synthesis of pyrrole-3-carboxamides is of significant interest as this core structure is found in several successful pharmaceutical drugs. rsc.org The general reaction involves the coupling of the pyrrole carboxylic acid with an amine, which can be represented as:
R-COOH + R'-NH₂ → R-CONH-R' + H₂O
To drive the reaction towards the product, the water formed must be removed, or a coupling agent is used to facilitate the bond formation. nih.gov The choice of coupling agent and reaction conditions can be tailored to the specific amine being used and the desired final product. For instance, the synthesis of sunitinib, an anticancer drug, involves the amidation of a related pyrrole-3-carboxylic acid derivative. nih.gov
| Coupling Agent | Additive | Typical Solvent |
|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) |
| Cyclic alkyltriphosphonate anhydride | Not typically required | Inert solvent |
Halogenation at Pyrrole Ring Positions
The pyrrole ring is an electron-rich heterocycle and is susceptible to electrophilic substitution reactions, including halogenation. The introduction of halogen atoms at the pyrrole ring positions can significantly alter the electronic properties of the molecule and provide handles for further synthetic transformations. The positions on the pyrrole ring available for substitution are the C2 position.
Chlorination of pyrrole carboxylates can be achieved using reagents like N-chlorosuccinimide (NCS). For example, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS at 0 °C has been reported. youtube.comwikipedia.org Bromination can be carried out using N-bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity of the halogenation is influenced by the existing substituents on the pyrrole ring and the reaction conditions. The electron-donating methyl groups at the 4- and 5-positions and the electron-withdrawing carboxylic acid at the 3-position will direct incoming electrophiles.
| Halogen | Reagent | Typical Reaction Conditions |
|---|---|---|
| Chlorine | N-Chlorosuccinimide (NCS) | 0 °C to room temperature in an inert solvent |
| Bromine | N-Bromosuccinimide (NBS) | Room temperature or gentle heating in a solvent like CCl₄ or THF |
Formylation Reactions (e.g., Vilsmeier-Haack)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.orgresearchgate.netrsc.orgnih.gov The reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). researchgate.net This electrophilic reagent then attacks the electron-rich pyrrole ring to introduce a formyl group (-CHO).
For this compound or its ester, the most likely position for formylation is the vacant C2 position, which is activated by the electron-donating methyl groups and the pyrrole nitrogen. The reaction of a related compound, methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, undergoes Vilsmeier-Haack formylation to yield methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. This demonstrates the feasibility of this reaction on dimethyl-substituted pyrrole carboxylates. The initial product of the Vilsmeier-Haack reaction is an iminium salt, which is subsequently hydrolyzed during workup to yield the aldehyde. nih.gov
Nitration Reactions
Nitration of the pyrrole ring introduces a nitro group (-NO₂), which is a versatile functional group that can be further transformed, for example, by reduction to an amino group. The direct nitration of pyrroles can be challenging due to the sensitivity of the pyrrole ring to strong acidic and oxidizing conditions, which can lead to polymerization or degradation.
A common method for the nitration of five-membered heterocycles, including pyrroles, involves the use of nitric acid in trifluoroacetic anhydride. This method often provides the mononitro derivatives in moderate to good yields under milder conditions than the traditional mixed acid (HNO₃/H₂SO₄) nitration. For this compound, the nitration would be expected to occur at the C2 position, directed by the activating methyl groups.
Functionalization at Methyl Groups
The methyl groups at the 4- and 5-positions of the pyrrole ring offer additional sites for functionalization. These transformations can proceed through various mechanisms, including free-radical halogenation or condensation reactions.
Free-Radical Halogenation: Under UV light or in the presence of a radical initiator, the methyl groups can undergo free-radical halogenation, for example, with N-bromosuccinimide (NBS). This would lead to the formation of bromomethyl derivatives, which are versatile intermediates for further substitution reactions.
Condensation Reactions: The methyl groups of pyrrole derivatives can be sufficiently acidic to participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation, particularly if there are activating groups on the ring. This would lead to the formation of styryl-like derivatives.
Oxidation: The methyl groups can also be oxidized to other functional groups. For instance, metabolic studies of a drug containing a 2,5-dimethyl-1H-pyrrol-1-yl moiety have shown that oxidation of the pyrrole ring can occur. nih.gov While not a direct synthetic method, this indicates the susceptibility of the pyrrole system to oxidative transformations.
Hydrolysis and Decarboxylation Pathways
The carboxylic acid and its ester derivatives can undergo hydrolysis and decarboxylation under specific conditions.
Hydrolysis: The methyl ester of this compound can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis is also possible but may be slower. The ease of hydrolysis can be influenced by steric hindrance around the ester group.
Decarboxylation: The decarboxylation of pyrrole carboxylic acids involves the removal of the carboxyl group as carbon dioxide. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. For pyrrole-2-carboxylic acids, decarboxylation is subject to acid catalysis in strongly acidic solutions. The mechanism involves the protonation of the pyrrole ring, which facilitates the departure of the carboxyl group. The process may proceed through an associative mechanism involving the addition of water to the carboxyl group of the protonated reactant. Decarboxylative halogenation is another pathway where a carboxylic acid is converted to an organic halide with the loss of carbon dioxide.
Acid-Catalyzed Hydrolysis of Esters
The hydrolysis of pyrrole-3-carboxylate esters to their corresponding carboxylic acids can be effectively carried out using acidic conditions. This method is particularly suitable for esters that are stable to strong acids, such as tert-butyl esters. The reaction typically involves heating the ester in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a suitable solvent.
One notable approach involves the in situ hydrolysis of tert-butyl esters during a continuous flow Hantzsch pyrrole synthesis. In this method, the hydrogen bromide (HBr) generated as a byproduct of the cyclization reaction is utilized to directly hydrolyze the tert-butyl ester to the carboxylic acid in a single microreactor, streamlining the synthesis process. nih.govsyrris.comresearchgate.net
For laboratory-scale batch reactions, more conventional methods are employed. For instance, the hydrolysis of a 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester has been achieved by treatment with concentrated hydrochloric acid in isopropanol at elevated temperatures. chemicalbook.com This process leads to the selective cleavage of the tert-butyl ester and subsequent decarboxylation to yield the mono-acid. While this example is for a related dicarboxylic acid, the principle of acid-catalyzed hydrolysis of the ester group is directly applicable. The general mechanism for acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. rsc.org
| Starting Ester | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Substituted tert-butyl pyrrole-3-carboxylates | In situ generated HBr, continuous flow microreactor | Corresponding pyrrole-3-carboxylic acids | Good | nih.govsyrris.comresearchgate.net |
| 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester | Concentrated HCl, isopropanol, 45-50 °C | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (after decarboxylation) | 77.3% | chemicalbook.com |
Alkaline Hydrolysis of Esters
Alkaline hydrolysis, or saponification, is a widely used and often preferred method for converting pyrrole-3-carboxylate esters to the corresponding carboxylic acid. youtube.comyoutube.comyoutube.com This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a co-solvent like methanol or ethanol. operachem.comcore.ac.uk The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the final carboxylic acid.
This method is generally high-yielding and applicable to a wide range of ester groups, including methyl and ethyl esters. In the context of synthesizing intermediates for complex molecules, the hydrolysis of an ethyl ester of a substituted pyrrole was achieved using aqueous potassium hydroxide in methanol. core.ac.uk This robust method ensures complete conversion to the carboxylate salt before acidification.
| Starting Ester | Base | Solvent System | Typical Conditions | Reference |
|---|---|---|---|---|
| Ethyl 2-fluoropentanoate | NaOH (1 M) | Methanol/Water | Room temperature, 5 hours | operachem.com |
| Generic Ester | NaOH (30% aq.) | Methanol | Reflux, 4 hours | operachem.com |
| Methyl 2,6-diisopropoxybenzoate | KOH | Methanol/Water (9:1) | 80 °C, 13 hours | operachem.com |
| Ethyl-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate intermediate | Aqueous KOH | Methanol | Heating | core.ac.uk |
Decarboxylation Reactions
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). This strategy can be employed to synthesize this compound from a dicarboxylic acid precursor, such as 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylic acid. The ease of decarboxylation of pyrrole carboxylic acids depends on the position of the carboxyl group, with α-carboxylic acids (at the C2 or C5 position) generally being more susceptible to decarboxylation than β-carboxylic acids (at the C3 or C4 position).
The decarboxylation of pyrrole-2-carboxylic acids has been shown to be subject to acid catalysis in strongly acidic solutions. researchgate.netnih.gov The proposed mechanism involves the addition of water to the carboxyl group of the protonated pyrrole, leading to the formation of pyrrole and protonated carbonic acid. researchgate.networldscientific.comchemtube3d.com
Thermal decarboxylation is another common method. For example, heating 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid at high temperatures (200-210 °C) results in the loss of CO₂ from the 2-position to yield ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. chemicalbook.com While this example illustrates decarboxylation at the C2 position, similar principles can be applied, although typically requiring more forcing conditions for C3-carboxylic acids.
Furthermore, metal-catalyzed decarboxylation, particularly using copper catalysts, is a known method for aromatic and heteroaromatic carboxylic acids. rsc.orgnih.govresearchgate.net A patent also describes a metal-free method for the decarboxylation of various heterocyclic carboxylic acids using an organic acid catalyst in a polar aprotic solvent like N,N-dimethylformamide (DMF) at temperatures ranging from 85-150 °C, achieving high yields and purity. google.com
| Starting Material | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | Heat, 200-210 °C | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 98.5% | chemicalbook.com |
| Pyrrole-2-carboxylic acid | Strongly acidic solutions (acid-catalyzed) | Pyrrole | - | researchgate.netnih.gov |
| Heterocyclic carboxylic acids (general) | Organic acid catalyst, N,N-dimethylformamide, 85-150 °C | Decarboxylated heterocycle | >90% | google.com |
Chemical Reactivity and Transformation of 4,5 Dimethyl 1h Pyrrole 3 Carboxylic Acid
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring is an electron-rich aromatic system that is significantly more reactive towards electrophiles than benzene. pearson.com The nitrogen heteroatom donates its lone pair of electrons into the ring, increasing the electron density and facilitating electrophilic attack. pearson.com For 4,5-dimethyl-1H-pyrrole-3-carboxylic acid, the positions C-3, C-4, and C-5 are already substituted, leaving the C-2 position as the primary site for electrophilic aromatic substitution (EAS). stackexchange.comslideshare.net
The general mechanism for EAS involves two main steps: the initial attack of the pi system of the aromatic ring on a strong electrophile, which temporarily breaks aromaticity and forms a resonance-stabilized carbocation intermediate (also known as a sigma complex or arenium ion), followed by the deprotonation of the carbon atom that was attacked, which restores aromaticity. pearson.commasterorganicchemistry.com Due to the high reactivity of the pyrrole ring, these reactions can often proceed under milder conditions than those required for benzene. pearson.com
The regiochemical outcome of electrophilic substitution on the this compound ring is controlled by the combined directing effects of the substituents present. In pyrrole systems, electrophilic attack is overwhelmingly favored at the C-2 (α) position over the C-3 (β) position because the resulting carbocation intermediate is more stable, with the positive charge being delocalized over three resonance structures, as opposed to only two for attack at C-3. stackexchange.comslideshare.net
In this specific molecule, the only unsubstituted carbon is at the C-2 position. The directing effects of the existing groups all support substitution at this site:
Pyrrole Nitrogen : As an intrinsic part of the ring, the nitrogen atom strongly activates the ring and directs incoming electrophiles to the adjacent C-2 and C-5 positions. slideshare.netpearson.com
Carboxylic Acid Group (-COOH) : Positioned at C-3, this is a deactivating group that acts as a meta-director. youtube.comlibretexts.org It would direct an incoming electrophile to the C-5 position.
Despite the meta-directing effect of the carboxylic acid, the inherent and powerful preference of the pyrrole ring for substitution at the C-2 position is the dominant factor. Therefore, electrophilic aromatic substitution on this compound occurs selectively at the C-2 position.
| Substituent | Position | Type | Directing Effect | Influence on C-2 Substitution |
|---|---|---|---|---|
| Pyrrole Nitrogen | 1 | Activating | Ortho, Para (to N) | Strongly favors |
| Carboxylic Acid | 3 | Deactivating | Meta (to C-3) | Opposes (directs to C-5) |
| Methyl | 4 | Activating | Ortho, Para (to C-4) | No direct influence |
| Methyl | 5 | Activating | Ortho, Para (to C-5) | Favors (ortho position) |
Nucleophilic Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid functional group is a site for various nucleophilic reactions, allowing for the synthesis of important derivatives such as esters, amides, and acyl halides.
Esterification is the process of converting a carboxylic acid into an ester. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction toward the ester product. masterorganicchemistry.commasterorganicchemistry.com Alternative methods that avoid strong acidic conditions involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgresearchgate.net
Amidation , the formation of an amide from a carboxylic acid and an amine, generally requires activation of the carboxyl group. google.com Direct reaction is typically inefficient. Coupling agents are employed to facilitate the reaction by forming a more reactive intermediate and removing the water byproduct. google.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and cyclic alkyltriphosphonate anhydrides are effective for amidating pyrrole carboxylic acids. google.com The use of such coupling agents is a key step in the synthesis of complex pharmaceutical molecules that contain a pyrrole carboxamide core. google.com
| Transformation | Method | Key Reagents | Characteristics |
|---|---|---|---|
| Esterification | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction, often requires excess alcohol. masterorganicchemistry.commasterorganicchemistry.com |
| Esterification | Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Mild conditions, high yields, suitable for sensitive substrates. organic-chemistry.org |
| Amidation | Carbodiimide Coupling | Amine, EDCI, HOBt | Commonly used in peptide synthesis, good yields. google.com |
| Amidation | Phosphonate Coupling | Amine, Cyclic Alkyltriphosphonate Anhydride (e.g., T3P®) | Efficient for forming pyrrole carboxamides. google.com |
Carboxylic acids can be converted into more reactive acyl halides, which serve as versatile intermediates for synthesizing other carboxylic acid derivatives. wikipedia.orglibretexts.org The most common transformation is the formation of an acyl chloride.
Acyl Chloride Formation is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org However, for certain substituted pyrroles, these conditions can lead to the formation of significant side products, indicating the sensitivity of the pyrrole ring to harsh reagents. nih.gov
Once formed, the acyl chloride of this compound can readily react with a variety of nucleophiles in nucleophilic acyl substitution reactions: libretexts.orgyoutube.com
Hydrolysis : Reaction with water regenerates the parent carboxylic acid. wikipedia.org
Alcoholysis : Reaction with an alcohol yields an ester. This is often a more efficient esterification route than the direct Fischer method. youtube.com
Aminolysis : Reaction with ammonia (B1221849), a primary amine, or a secondary amine produces a primary, secondary, or tertiary amide, respectively. youtube.com This two-step sequence (acid to acyl chloride to amide) is a highly effective amidation strategy.
Reactions at the Dimethyl Substituents
Reactions involving the C-4 and C-5 methyl groups on the pyrrole ring are less common and more challenging than reactions on the ring or at the carboxylic acid. Typical reactions for alkyl side chains on aromatic rings, such as free-radical halogenation or oxidation, often require conditions (e.g., strong oxidizing agents, UV light, high temperatures) that are incompatible with the sensitive, electron-rich pyrrole ring. Such conditions would likely lead to degradation or unwanted reactions on the pyrrole nucleus itself rather than selective transformation of the methyl groups. The literature does not extensively cover selective reactions at these positions for this specific compound, suggesting that functionalization of the methyl groups is not a straightforward synthetic route.
Ring-Opening and Rearrangement Reactions
The aromatic stability of the pyrrole ring makes it generally resistant to ring-opening and rearrangement reactions under normal conditions. However, under forcing conditions, such transformations can occur. For example, some pyrrole derivatives can undergo ring-opening through C-N bond cleavage mediated by reagents like elemental sulfur. researchgate.net
Rearrangement reactions, such as the Pinacol or Beckmann rearrangements, are well-known transformations in organic chemistry but are not specifically documented for this compound in the available literature. libretexts.orgmasterorganicchemistry.com The involvement of highly acidic conditions in some rearrangement reactions could potentially lead to complex product mixtures or decomposition of the pyrrole ring. researchgate.net These types of transformations are not considered typical or synthetically useful for this particular molecule without specific activating features or reaction conditions that have yet to be reported.
Oxidation and Reduction Chemistry
The oxidation and reduction of the carboxylic acid group on the 4,5-dimethyl-1H-pyrrole framework are key transformations for modifying its chemical structure and properties.
The direct oxidation of the carboxylic acid group of pyrrole-3-carboxylic acids is not a commonly reported transformation. Instead, a more prevalent reaction is oxidative decarboxylation, where the carboxylic acid group is removed with concurrent oxidation of the pyrrole ring or an adjacent carbon. For pyrrole carboxylic acids, decarboxylation can often be achieved under acidic conditions, sometimes involving the addition of water to the carboxyl group, leading to the formation of the corresponding pyrrole and carbon dioxide. This process is influenced by the protonation of the pyrrole ring, which facilitates the cleavage of the C-C bond. nih.govnih.govresearchgate.networldscientific.comresearchgate.net
While specific studies on the oxidative decarboxylation of this compound are not extensively detailed in the available literature, the general mechanism for related pyrrole-2-carboxylic acids suggests that acid catalysis plays a crucial role. nih.govresearchgate.networldscientific.comresearchgate.net The reaction avoids the formation of a high-energy protonated carbon dioxide intermediate. nih.govnih.gov
General findings on related compounds suggest that the reaction conditions for such transformations can be pivotal. For instance, the decarboxylation of a related compound, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is a key step in the synthesis of pharmaceutically relevant molecules.
Table 1: General Conditions for Decarboxylation of Related Pyrrole Carboxylic Acids
| Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Pyrrole-2-carboxylic acid | Strongly acidic solutions | Pyrrole | nih.gov |
This table is illustrative of general decarboxylation reactions of pyrrole carboxylic acids due to the limited specific data on the oxidative decarboxylation of this compound.
The reduction of an ester derivative of this compound, such as the ethyl or methyl ester, to the corresponding primary alcohol, (4,5-dimethyl-1H-pyrrol-3-yl)methanol, is a standard synthetic transformation. This reduction is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). ic.ac.ukorgsyn.orgcommonorganicchemistry.commasterorganicchemistry.comresearchgate.netni.ac.rs
The general procedure involves the treatment of the ester, dissolved in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), with a slight excess of LiAlH₄. The reaction is usually conducted at reduced temperatures (e.g., 0 °C) to control its exothermic nature and then allowed to warm to room temperature. ic.ac.ukcommonorganicchemistry.com Following the complete reduction of the ester, the reaction is carefully quenched with water and/or an acidic or basic aqueous solution to decompose the excess hydride and the resulting aluminum alkoxide complex, which then liberates the desired alcohol. ic.ac.ukorgsyn.orgresearchgate.net
Table 2: General Conditions for the Reduction of Esters to Primary Alcohols
| Substrate | Reducing Agent | Solvent | General Conditions | Product | Reference |
|---|---|---|---|---|---|
| Carboxylic Acid Esters | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to room temperature, followed by aqueous workup | Primary Alcohols | ic.ac.ukcommonorganicchemistry.commasterorganicchemistry.comresearchgate.net |
This table provides a general overview of ester reduction conditions, as specific data for the target compound's ester was not found.
Spectroscopic and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's atomic arrangement can be constructed.
The ¹H NMR spectrum of a substituted pyrrole (B145914) provides valuable information about the electronic environment of the protons attached to the pyrrole ring and its substituents. For this compound, the spectrum is expected to show distinct signals for the N-H proton, the C2-H proton, and the two methyl groups at the C4 and C5 positions, as well as the carboxylic acid proton.
The acidic proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet at a downfield chemical shift, generally in the range of 10–12 ppm, due to its deshielded nature and hydrogen bonding interactions. nist.gov The N-H proton of the pyrrole ring also appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration, but typically found in the range of 8.0-9.5 ppm.
The proton at the C2 position of the pyrrole ring is expected to resonate as a singlet, as it has no adjacent protons to couple with. Its chemical shift would likely fall in the range of 6.5-7.5 ppm. The two methyl groups (at C4 and C5) would each appear as a singlet, with their chemical shifts expected in the aliphatic region, typically between 2.0 and 2.5 ppm. The precise chemical shifts can be influenced by the solvent and the electronic effects of the carboxylic acid group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| COOH | 10.0 - 12.0 | Broad Singlet |
| NH | 8.0 - 9.5 | Broad Singlet |
| C2-H | 6.5 - 7.5 | Singlet |
| C4-CH₃ | 2.0 - 2.5 | Singlet |
Note: These are predicted values based on typical chemical shifts for similar structures and are subject to variation based on experimental conditions.
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon, the four carbons of the pyrrole ring, and the two methyl carbons.
The carbonyl carbon of the carboxylic acid group is highly deshielded and is expected to appear in the downfield region of the spectrum, typically between 160 and 180 ppm. nist.gov The carbons of the pyrrole ring will have chemical shifts that are influenced by the nitrogen atom and the substituents. The C3 and C4 carbons, being attached to the electron-withdrawing carboxylic acid group and a methyl group respectively, will have their resonances shifted downfield compared to unsubstituted pyrrole. The C2 and C5 carbons will also show distinct chemical shifts. The two methyl carbons will resonate in the upfield region of the spectrum, typically between 10 and 20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| COOH | 160 - 180 |
| C2 | 120 - 130 |
| C3 | 115 - 125 |
| C4 | 125 - 135 |
| C5 | 130 - 140 |
| C4-CH₃ | 10 - 20 |
Note: These are predicted values based on typical chemical shifts for similar structures and are subject to variation based on experimental conditions.
While ¹H and ¹³C NMR provide information about the individual nuclei, 2D NMR techniques are essential for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would confirm the absence of coupling between the C2-H proton and any other protons on the pyrrole ring, as it would not show any cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals. For instance, the signal for the C2-H proton would correlate with the signal for the C2 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). This would be instrumental in confirming the substitution pattern. For example, correlations would be expected between the C4-methyl protons and the C3, C4, and C5 carbons, and between the C5-methyl protons and the C4 and C5 carbons. The C2-H proton would show correlations to the C3 and C4 carbons.
Temperature-variant NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation. researchgate.netmdpi.com For this compound, such studies could investigate the rotational barrier around the C3-COOH bond. At different temperatures, changes in the chemical shifts or the appearance of new signals could indicate the presence of different conformers that are in equilibrium. However, significant conformational dynamics requiring temperature-variant NMR are not strongly anticipated for this relatively rigid molecule under normal conditions.
In modern structural elucidation, the comparison of experimentally obtained NMR data with computationally predicted chemical shifts has become a powerful tool for structure verification. nih.govgithub.io Density Functional Theory (DFT) calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of a proposed structure. The level of theory and the basis set used for the calculation are crucial for obtaining accurate predictions. By comparing the calculated shifts with the experimental data, the correctness of the assigned structure can be validated with a high degree of confidence. For substituted pyrroles, it has been shown that computational methods can provide valuable insights, especially when experimental data is ambiguous. nih.gov
Vibrational Spectroscopy
For this compound, the IR spectrum is expected to show characteristic absorption bands for the various functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form that carboxylic acids typically adopt in the solid state. libretexts.org The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp absorption band around 1680-1710 cm⁻¹. libretexts.org
The N-H stretching vibration of the pyrrole ring is expected to be observed in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl groups and the pyrrole ring will appear around 2850-3000 cm⁻¹. The C=C and C-N stretching vibrations of the pyrrole ring will result in a series of bands in the fingerprint region (1400-1600 cm⁻¹).
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic acid) | 2500 - 3300 | Broad, Strong |
| N-H (Pyrrole) | 3200 - 3400 | Medium |
| C-H (Alkyl/Aryl) | 2850 - 3000 | Medium |
| C=O (Carboxylic acid) | 1680 - 1710 | Strong |
Note: These are predicted values based on typical IR frequencies for the respective functional groups.
Raman spectroscopy would provide complementary information. The C=O stretch is typically a strong band in the Raman spectrum as well. The symmetric vibrations of the pyrrole ring are often more intense in the Raman spectrum compared to the IR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is expected to show characteristic absorption bands corresponding to its key structural features: the pyrrole ring, the carboxylic acid group, and the methyl substituents.
The carboxylic acid functional group would be identifiable by a very broad O-H stretching band, typically appearing in the 3300-2500 cm⁻¹ region, which often overlaps with C-H stretching vibrations. The carbonyl (C=O) stretch from the carboxylic acid is expected to produce a strong, sharp absorption band between 1720 and 1680 cm⁻¹. The N-H stretching vibration of the pyrrole ring is anticipated to appear as a moderate to sharp band around 3400-3200 cm⁻¹. researchgate.net
Vibrations associated with the pyrrole ring, including C=C and C-N stretching, typically occur in the 1600-1400 cm⁻¹ fingerprint region. Aliphatic C-H stretching from the two methyl groups would be observed near 2950-2850 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~3400-3200 | Medium, Sharp | N-H Stretch | Pyrrole Ring |
| ~3300-2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| ~2950-2850 | Medium | C-H Stretch | Methyl Groups (CH₃) |
| ~1720-1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| ~1580-1450 | Medium-Strong | C=C & C-N Stretch | Pyrrole Ring |
| ~1420-1380 | Medium | O-H Bend | Carboxylic Acid |
Raman Spectroscopy (if applicable)
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in molecular polarizability. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the pyrrole ring.
The symmetric C=C stretching vibrations of the pyrrole ring are expected to produce strong signals in the Raman spectrum, typically in the 1600-1400 cm⁻¹ range. researchgate.netresearchgate.net The C-H stretching modes of the methyl groups and the pyrrole ring would also be visible. In contrast to FT-IR, the O-H stretch of the carboxylic acid is generally weak in Raman spectra. The carbonyl (C=O) stretch, while visible, is typically less intense than in the corresponding IR spectrum.
Table 2: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Predicted Intensity | Vibrational Mode |
|---|---|---|
| ~3100 | Medium | Aromatic C-H Stretch |
| ~2920 | Strong | Aliphatic C-H Stretch |
| ~1580 | Strong | Symmetric C=C Ring Stretch |
| ~1450 | Strong | C-N Ring Stretch |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C₇H₉NO₂), the calculated monoisotopic mass is 139.0633 u. HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that is extremely close to this theoretical value, confirming the molecular formula. mdpi.comnih.govnih.gov
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the initial loss of the carboxylic acid group (•COOH, 45 u) or a loss of water (H₂O, 18 u) from the molecular ion.
Table 3: Predicted HRMS Data for this compound
| m/z (Theoretical) | Formula | Ion Description |
|---|---|---|
| 139.0633 | [C₇H₉NO₂]⁺• | Molecular Ion (M⁺•) |
| 122.0602 | [C₇H₈NO]⁺ | [M-OH]⁺ |
| 121.0528 | [C₇H₇NO]⁺• | [M-H₂O]⁺• |
DART-Mass Spectroscopy
Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. When coupled with a mass spectrometer, DART is excellent for quickly determining the molecular weight of a compound. utoronto.ca
For this compound, DART-MS analysis in positive-ion mode would be expected to generate a prominent protonated molecule, [M+H]⁺, at an m/z of approximately 140.0706. DART is a "soft" ionization technique, meaning that fragmentation is typically minimal, and the resulting spectrum is often simple and dominated by the molecular ion peak. scispace.com This provides a clear and rapid confirmation of the compound's molecular weight. If higher energy is applied, fragmentation patterns similar to those in conventional electron ionization MS could be observed.
Electronic Spectroscopy
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems. The pyrrole ring in this compound contains a conjugated system of double bonds.
The UV-Vis spectrum of this compound is expected to be characterized by π → π* transitions associated with the pyrrole ring. scielo.org.za Unsubstituted pyrrole exhibits absorption bands below 220 nm. However, the presence of substituents on the ring—two methyl groups (auxochromes) and a carboxylic acid group (a chromophore)—is expected to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). Based on data from similarly substituted pyrroles, the primary absorption band for this compound would likely be observed in the 250-290 nm range. copernicus.orgresearchgate.net
Table 4: Predicted UV-Visible Absorption Data for this compound
| Predicted λmax (nm) | Solvent | Electronic Transition | Chromophore |
|---|
X-ray Diffraction Studies for Solid-State Structure and Crystal Packing
Comprehensive X-ray diffraction data for this compound is not available in publicly accessible crystallographic databases. Such studies are crucial for determining the precise three-dimensional arrangement of molecules in the solid state. This would include elucidation of the unit cell parameters, space group, and the asymmetric unit's contents. Without this foundational data, a definitive description of its crystal packing cannot be provided.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
A detailed analysis of the intermolecular interactions, including hydrogen bonding, for this compound is contingent upon the availability of its crystal structure. While it can be hypothesized that the carboxylic acid and the pyrrole N-H group would participate in hydrogen bonding, the specific motifs and the geometry of these interactions remain undetermined without experimental data.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties by calculating the electron density.
Geometry Optimization and Energetic Analysis
The first step in a computational study is typically geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles are obtained. Energetic analysis provides the total energy of the molecule, which is a measure of its stability.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO gap)
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. A higher HOMO energy level corresponds to a better electron-donating ability. researchgate.net
LUMO: The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. A lower LUMO energy level indicates a better electron-accepting ability. youtube.com
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large gap implies high stability and low reactivity.
Electrostatic Potential Surface (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It illustrates the charge distribution on the molecular surface.
Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For 4,5-dimethyl-1H-pyrrole-3-carboxylic acid, these regions would likely be concentrated around the oxygen atoms of the carboxylic acid group and potentially the nitrogen atom of the pyrrole (B145914) ring.
Positive Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. The hydrogen atom of the carboxylic acid group is expected to be a prominent positive site. nih.gov
Neutral Regions (Green): These areas have a near-zero potential. nih.gov
Fukui Function Analysis for Reactivity Prediction
Fukui functions are used within DFT to provide a more quantitative prediction of local reactivity. They identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density when an electron is added or removed.
Quantum Chemical Calculations
Atoms in Molecules (AIM) Theory for Bonding Characterization
The Atoms in Molecules (AIM) theory, developed by Richard Bader, is a quantum mechanical model used to define and analyze chemical bonds and molecular structures. By examining the topology of the electron density, AIM can characterize the nature of atomic interactions, such as covalent or ionic bonds, and identify bond critical points (BCPs).
Currently, specific AIM analysis data for this compound is not available in published studies. Such an investigation would involve calculating the electron density and its Laplacian at the bond critical points for all atomic interactions within the molecule. This would provide quantitative insights into the strength and nature of the covalent bonds within the pyrrole ring, the carboxylic acid group, and the methyl substituents, offering a deeper understanding of the molecule's electronic framework.
Thermodynamic Parameter Calculations
Computational methods, particularly Density Functional Theory (DFT), are frequently used to calculate the thermodynamic properties of molecules. These parameters, including enthalpy of formation, entropy, and Gibbs free energy, are crucial for understanding the stability and reactivity of a compound.
While general methods for predicting enthalpy of formation exist, such as the group contribution method which has been applied to classes of compounds including pyrrole derivatives, specific computationally derived thermodynamic parameters for this compound have not been detailed in available research. A dedicated computational study would be required to determine its standard thermodynamic functions, providing foundational data for predicting its behavior in chemical reactions and biological systems.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting binding affinity and understanding the interactions that stabilize the ligand-receptor complex.
Ligand-Protein Interactions and Binding Affinity Predictions
Molecular docking simulations are pivotal for identifying potential protein targets and predicting the strength of interaction, often expressed as a binding energy or affinity (e.g., in kcal/mol). These simulations reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and specific amino acid residues in the protein's binding site.
Although numerous studies have performed molecular docking on various pyrrole derivatives, showing their potential to interact with targets like VEGFR-2 or microbial enzymes, specific docking studies for this compound against named protein targets are not documented in the current body of literature. A typical study would involve docking this specific compound into the active site of a relevant protein to predict its binding mode and affinity, thereby assessing its potential as an inhibitor or modulator of that protein's function.
Conformational Analysis in Biological Environments
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that a molecule can adopt due to the rotation around single bonds. In a biological context, such as a protein's binding pocket, a ligand often adopts a specific low-energy conformation, known as the bioactive conformation.
Understanding the conformational landscape of this compound is essential for rational drug design. While general principles of conformational analysis are well-established, specific studies detailing the preferred conformations of this compound, particularly within a simulated biological environment, have not been published. Such an analysis would typically be performed using molecular dynamics (MD) simulations, which track the movements of the molecule over time, providing insight into its flexibility and the range of conformations it can access in solution or when interacting with a biological target.
Applications in Medicinal Chemistry and Biological Activity Mechanisms
Structure-Activity Relationship (SAR) Studies of 4,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acid Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic profiles.
The biological activity of pyrrole (B145914) derivatives can be significantly altered by the nature and position of various substituents on the pyrrole ring and its associated functional groups. Research has shown that even minor modifications can lead to substantial changes in efficacy and target selectivity. nih.gov
For instance, in the development of pyrrolone antimalarials, SAR studies revealed critical insights. The removal of the methyl groups from the pyrrole ring (Ring B) resulted in a 20- to 25-fold loss in activity against Plasmodium falciparum. acs.org Conversely, replacing these methyl groups with ethyl groups did not significantly impact potency. acs.org Further modifications, such as substituting the pyrrole ring with other heterocycles like imidazole, pyrazole, or thiazole, led to a significant decrease in antimalarial activity. acs.org
In the context of anti-tuberculosis agents, SAR studies on pyrrole-2-carboxamide derivatives identified that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring was crucial for enhancing activity against Mycobacterium tuberculosis. nih.gov The bulkiness of substituents on the carboxamide moiety also played a significant role in improving anti-TB activity. nih.gov
For cyclooxygenase (COX) inhibitors, field-based quantitative structure-activity relationship (FB-QSAR) analyses of 1,2,3,5-tetra-substituted pyrrole derivatives indicated that hydrophobic groups at specific positions were advantageous for activity. nih.gov Modifications at positions 1, 3, and 5 of the pyrrole scaffold were explored, with the introduction of hydrophobic groups featuring hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) characteristics at position 1, and an ester group at position 3, proving influential. nih.gov
The table below summarizes key SAR findings for different classes of pyrrole derivatives.
| Compound Class | Target/Activity | Structural Modification | Effect on Potency/Selectivity | Reference |
|---|---|---|---|---|
| Pyrrolone Antimalarials | Antimalarial (P. falciparum) | Removal of methyl groups on pyrrole ring | Significant (20-25 fold) loss of activity | acs.org |
| Pyrrolone Antimalarials | Antimalarial (P. falciparum) | Replacement of pyrrole with other heterocycles (imidazole, pyrazole) | Significant loss of activity | acs.org |
| Pyrrole-2-carboxamides | Anti-tuberculosis (M. tuberculosis) | Addition of electron-withdrawing groups to phenyl/pyridyl on pyrrole ring | Increased activity | nih.gov |
| Tetra-substituted Pyrroles | COX Inhibition | Introduction of hydrophobic groups at positions 4, 5, 6, 7 | Advantageous for activity | nih.gov |
| Calcium Channel Activators | Calcium Channel Activation | 2-(phenylmethyl)benzoyl substituent at position 4 | Potent activity | nih.gov |
The insights gained from SAR studies are directly applied to the rational design of new, more effective therapeutic agents. nih.gov By understanding which functional groups and structural motifs are critical for biological activity, medicinal chemists can synthesize novel analogues with improved properties.
A notable example is the discovery of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176), a potent calcium channel activator. nih.gov The potent activity of this compound, specifically the 2-(phenylmethyl)benzoyl substituent, was predicted using Quantitative Structure-Activity Relationship (QSAR) models based on an initial set of less potent benzoylpyrroles. nih.gov This demonstrates the power of computational tools in conjunction with SAR to guide the design of new molecules.
Similarly, in the pursuit of novel dual cyclooxygenase (COX-1 and COX-2) inhibitors, a field-based quantitative structure-activity relationship (FB-QSAR) approach was used to design new N-pyrrole carboxylic acid derivatives. nih.gov This strategy involved incorporating an acidic group to enhance anti-inflammatory effects and leveraging 2-methylpyrrole pharmacophores, leading to the identification of compounds with potent and selective inhibitory activity against COX-2. nih.gov
The design of anti-TB agents has also benefited from SAR-guided strategies. Based on a pharmacophore model and the crystal structure of the target protein MmpL3, novel pyrrole-2-carboxamides were designed, leading to compounds with excellent activity against drug-resistant tuberculosis. nih.gov
Role as a Privileged Scaffold in Drug Discovery
The pyrrole nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery programs. nih.govresearchgate.net The pyrrole-3-carboxylic acid amide substructure is a key component in highly successful drugs such as the cholesterol-lowering agent Atorvastatin and the multi-targeted tyrosine kinase inhibitor Sunitinib, underscoring its importance in pharmaceutical development. mdpi.com
Many natural products with significant biological activities contain a pyrrole ring. nih.gov These natural compounds often serve as inspiration for the design and synthesis of novel therapeutic agents. nih.gov Examples of such natural products include porphyrin (a component of hemoglobin and vitamin B12), chlorophyll, and a variety of alkaloids produced by marine sponges, such as oroidin (B1234803) and ageliferin. nih.gov
Medicinal chemists often synthesize analogues of these natural products to improve their drug-like properties or to explore their mechanism of action. For instance, phenylpyrrole analogues have been designed based on the structure of the natural alkaloid lycogalic acid, which exhibits moderate fungicidal activity. mdpi.com These synthetic efforts aim to harness the bioactive potential of the natural product's core structure while optimizing it for therapeutic use. mdpi.com
The pyrrole scaffold is a frequent "hit" in high-throughput screening campaigns designed to identify new lead compounds for drug development. mdpi.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.
A prime example is the identification of the pyrrolone TDR32750 from a phenotypic screen against Plasmodium falciparum. nih.gov This compound demonstrated potent antimalarial activity (EC₅₀ ~ 9 nM) and served as an exciting starting point for a drug discovery program aimed at developing novel antimalarials. nih.gov
Furthermore, molecular hybridization strategies have been employed to develop novel pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives as potential anticancer agents. researchgate.netnih.gov Screening of these compounds led to the identification of several derivatives with significant growth inhibition against various cancer cell lines. researchgate.netnih.gov Structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids are also being investigated as potential antimalarial and HIV-1 protease inhibitors. mdpi.com
Mechanistic Investigations of Biological Activities (In Vitro/Cellular Level)
Understanding the mechanism of action at the molecular and cellular level is crucial for the development of any new drug. For pyrrole derivatives, various in vitro and cellular assays have been employed to elucidate how they exert their biological effects.
Many pyrrole-based compounds function by inhibiting specific enzymes. For example, numerous derivatives have been developed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in diseases like cancer. researchgate.netmdpi.com Molecular docking studies have shown that pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives may exert their anticancer effects by binding to the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. nih.gov Similarly, other pyrrole derivatives have demonstrated inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A (AURKA). nih.gov
In the realm of infectious diseases, pyrrole-2-carboxamides have been identified as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3). nih.gov This protein is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall. Inhibition of MmpL3 disrupts this process, leading to bacterial death. This specific targeting was confirmed through assays measuring the potency against M. smegmatis expressing mutated versions of the mmpL3 gene and by observing the effect on mycolic acid biosynthesis. nih.gov
Some pyrrole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.gov This process can be triggered through intrinsic pathways involving mitochondrial oxidative stress, leading to the activation of caspases, the proteases that execute cell death. nih.gov
The table below provides examples of the investigated mechanisms of action for various pyrrole derivatives.
| Compound Class | Investigated Biological Activity | Proposed Mechanism of Action (In Vitro/Cellular) | Reference |
|---|---|---|---|
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | Anticancer | Inhibition of VEGFR-2 kinase by binding to the ATP site | nih.gov |
| Pyrrole-2-carboxamides | Anti-tuberculosis | Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3), disrupting mycolic acid biosynthesis | nih.gov |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Anticancer | Potential inhibition of EGFR and VEGFR2 tyrosine kinases | nih.gov |
| General Pyrrole Derivatives | Anticancer | Induction of apoptosis via intrinsic signaling pathways | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | Anticancer | Potent, dose-related inhibition of VEGFR-2 | nih.gov |
Anti-Inflammatory Effects
Derivatives of pyrrole-3-carboxylic acid are widely recognized for their potent anti-inflammatory properties. The primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes. unina.itnih.gov COX enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. nih.gov Many pyrrole derivatives exhibit selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory drugs as it can minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govnih.gov
A series of N-pyrrolylcarboxylic acids have been reported as potent COX-2 inhibitors. nih.gov Studies on diarylpyrroles and pyrrolo[3,4-c]pyrrole (B14788784) derivatives have demonstrated significant in vitro inhibition of COX-2. nih.govunina.it For instance, certain aldehyde and nitrile derivatives of diarylpyrroles proved to be highly potent inhibitors of J774 COX-2, with IC₅₀ values in the nanomolar range, far exceeding the potency of the control drug celecoxib. unina.it
In addition to COX inhibition, some pyrrole derivatives have been developed as dual COX/lipoxygenase (LOX) inhibitors. nih.gov The LOX pathway produces leukotrienes, another class of inflammatory mediators. By inhibiting both pathways, these dual-inhibitor compounds may offer a broader anti-inflammatory effect and a potentially safer alternative to traditional NSAIDs. nih.gov
The table below presents the COX inhibitory activity for selected pyrrolo[3,4-c]pyrrole derivatives.
Enzyme Inhibition (e.g., HIV-1 Integrase, Reverse Transcriptase, MAO-B)
The pyrrole nucleus is a key structural feature in various enzyme inhibitors, including those targeting enzymes essential for the replication of the human immunodeficiency virus (HIV-1) and monoamine oxidase-B (MAO-B).
HIV-1 Integrase and Reverse Transcriptase: Pyrrolyl diketo acid (DKA) derivatives have been identified as potent dual inhibitors of two crucial HIV-1 enzymes: integrase (IN) and the ribonuclease H (RNase H) function of reverse transcriptase (RT). nih.govnih.gov Both enzymes have active sites that coordinate divalent metal cations (Mg²⁺), and the DKA moiety is effective at chelating these ions, thereby inhibiting enzyme function. nih.govnih.gov Structure-activity relationship studies have shown that pyrrolyl DKA derivatives can inhibit IN with low nanomolar potency and RNase H at micromolar concentrations. nih.gov To improve the drug-like properties of DKA compounds, which can be metabolically liable, non-DKA bioisosteres have been developed. For example, pyrrolyl pyrazoles have been synthesized and shown to be selective inhibitors of RNase H, with the most potent compound exhibiting an IC₅₀ value of 0.27 µM. acs.org
Monoamine Oxidase-B (MAO-B): A series of novel pyrrole derivatives have been synthesized and evaluated for their ability to inhibit monoamine oxidase A and B. acs.orgnih.gov MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. Among the synthesized compounds, N-Methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine was identified as a highly selective MAO-B inhibitor. acs.orgnih.gov Molecular docking studies revealed that this selectivity is achieved by the compound's phenyl ring fitting into an aromatic cage within the MAO-B binding pocket, where it forms charge-transfer interactions. acs.orgnih.gov
Analgesic Activity Mechanisms
The analgesic (pain-relieving) activity of pyrrole carboxylic acid derivatives is intrinsically linked to their anti-inflammatory mechanism of action, primarily through the inhibition of COX enzymes. unina.itnih.govnih.gov By blocking the production of prostaglandins at the site of inflammation, these compounds reduce the sensitization of nerve endings, thereby alleviating pain. This mechanism is characteristic of nonsteroidal anti-inflammatory drugs (NSAIDs), and several pyrrole-containing compounds, such as tolmetin (B1215870) and ketorolac, are used clinically for their analgesic and anti-inflammatory effects. nih.gov
Numerous studies have synthesized and evaluated pyrrole derivatives for their analgesic efficacy in animal models. For example, 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids demonstrated high potency in the mouse phenylquinone writhing assay, a model for inflammatory pain. nih.gov Some of these compounds were found to be as potent or more potent than indomethacin (B1671933) in both acute and chronic models of pain and inflammation. nih.gov The effectiveness of these compounds is often correlated with their COX-2 inhibitory activity. unina.it
Antihypoxic Activity
Research has identified certain derivatives of pyrrole-3-carboxylic acid as having potential antihypoxic activity, meaning they may help protect cells or tissues from the damaging effects of low oxygen (hypoxia). A study focused on a series of 2-amino-1-aryl-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives demonstrated that some of these synthesized compounds exhibited an antihypoxic effect. researchgate.net This finding suggests that these complex pyrrole structures are promising candidates for more detailed biological investigation into their potential therapeutic applications in conditions associated with hypoxia. researchgate.net
Bioconjugation and Hybrid Molecule Design
The this compound scaffold is a versatile building block for bioconjugation and the design of hybrid molecules, a strategy used to combine the therapeutic properties of different pharmacophores into a single entity. This approach aims to create novel compounds with enhanced activity, improved selectivity, or multi-target capabilities.
One application of this strategy involves the synthesis of bioconjugates by linking the pyrrole moiety to peptides. For instance, researchers have synthesized conjugates of 5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with the tetrapeptide sequence H-FELL-OH, which is known to be an anti-inflammatory agent. mdpi.com The goal of creating such hybrid molecules is to explore potential synergistic anti-inflammatory and analgesic effects between the pyrrole and peptide components. mdpi.com
Another common approach is molecular hybridization, where the dimethyl-pyrrole-carboxylic acid core is combined with other heterocyclic structures known for their biological activity. A potential molecular hybridization strategy was used to develop pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives with the aim of creating new anticancer agents. nih.gov Similarly, a molecular hybridization approach was used to synthesize 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole (B57391) moiety, which also showed antiproliferative activity. The pyrrole framework has also been used as a peptidomimetic scaffold, with 5-(aminomethyl)pyrrole-2-carboxylic acid being developed as a conformationally constrained surrogate for a dipeptide isostere in peptide design.
Conjugation with Peptides and Other Biomacromolecules
The formation of this amide bond is a well-established chemical transformation in peptide chemistry. researchgate.netnih.govresearchgate.netrsc.org The process generally involves the activation of the carboxylic acid on the pyrrole derivative, which can then react with an amine group on the peptide to form a stable amide linkage. researchgate.net This method allows for the precise and controlled attachment of the pyrrole moiety to a specific site on the peptide.
A notable example of this approach is the synthesis of bioconjugates where pyrrole carboxylic acid derivatives are coupled with tetrapeptides. nih.govresearchgate.net In one such study, a closely related compound, 5-(Ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, was synthesized and conjugated to the tetrapeptide FELL (Phe-Glu-Leu-Leu). nih.gov The synthesis of the pyrrole acid is achieved through standard saponification procedures to yield the free carboxylic acid group necessary for peptide coupling. nih.gov These hybrid molecules are of interest as they could present a synergistic effect between the two components, potentially leading to new dual-entity treatments for conditions like pain. researchgate.net
The rationale behind creating such peptide-pyrrole hybrids is multifaceted. Peptides are known for their high specificity and potency, but often suffer from poor metabolic stability. By conjugating them with a pyrrole derivative, it is possible to enhance their stability towards hydrolysis. nih.govresearchgate.net For instance, while free pyrrole acids can be unstable, their conjugation to a peptide structure has been shown to lead to hydrolytic stabilization of the resulting bioconjugate. nih.govresearchgate.net
Furthermore, the pyrrole moiety itself can possess biological activity, such as analgesic properties. nih.gov When conjugated to a peptide, the resulting bioconjugate may exhibit modified or enhanced biological activity. Research has shown that bioconjugates of a pyrrole acid with the tetrapeptide FELL possess analgesic activity. nih.gov Interestingly, while the free pyrrole acids showed the highest analgesic activity in some cases, the peptide conjugates still retained significant activity, with the added benefit of increased stability. nih.gov For example, one of the pyrrole-containing bioconjugates reached over 87% of the analgesic activity of the parent acid. nih.gov This suggests a trade-off between potency and stability that can be fine-tuned through such conjugation strategies.
The biological activity of these conjugates can be influenced by the specific peptide sequence and the nature of the linkage. In the case of the FELL tetrapeptide conjugates, it was observed that opioid receptors appear to be involved in the analgesic effects of some of the bioconjugates. nih.gov This indicates that the peptide component can guide the conjugate to specific biological targets.
Beyond peptides, the core structure of this compound has been used in conjugation with other molecular scaffolds to explore different therapeutic areas. For instance, pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have been developed and evaluated for their anticancer and antimicrobial activities. nih.gov This molecular hybridization approach has yielded compounds with significant growth inhibition against various cancer cell lines. nih.gov
The research in this area highlights a versatile strategy for drug discovery, where the this compound scaffold is a valuable building block for creating complex bioconjugates with tailored pharmacological profiles.
| Compound/Bioconjugate | Peptide Sequence | Linkage Type | Observed Biological Activity |
| Pyrrole Acid-Peptide Conjugate | FELL (Phe-Glu-Leu-Leu) | Amide | Analgesic |
| Pyrazoline-Pyrrole Conjugate | Not Applicable | Covalent Bond | Anticancer, Antimicrobial |
Applications in Materials Science and Organic Electronics
Development of Conducting Polymers
Conducting polymers derived from pyrrole (B145914), known as polypyrroles (PPy), are a significant class of materials in electronics. nih.gov The synthesis typically involves the oxidative polymerization of pyrrole monomers. nih.gov Functionalized pyrroles, including those with carboxylic acid groups, are used to modify the properties of the resulting polymers. For instance, poly(pyrrole-3-carboxylic acid) has been synthesized and studied for its spectroscopic and electrical properties. nih.govnih.gov Doping this polymer can enhance the number of charge carriers (polarons and bipolarons), which are essential for conductivity. nih.gov
Despite the research into various pyrrole-carboxylic acids as precursors for conducting polymers, specific studies detailing the polymerization of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid and the properties of its corresponding polymer are not prominent in the reviewed literature. The presence of methyl groups at the 4 and 5 positions on the pyrrole ring could sterically hinder the α-α linkages that are crucial for achieving high conductivity in polypyrrole chains, potentially limiting its suitability as a monomer for traditional high-conductivity applications.
Role in Advanced Polymer Synthesis
Pyrrole and its derivatives serve as versatile building blocks in advanced polymer synthesis beyond just conducting polymers. Copolymerization is a common strategy to fine-tune the mechanical and electronic properties of polymers. mdpi.com Pyrrole can be copolymerized with other monomers, such as thiophene (B33073) derivatives, to create materials with tailored characteristics for applications like electrochromic devices. mdpi.com
The carboxylic acid group on a pyrrole monomer provides a reactive site for further functionalization or for influencing polymer properties such as solubility and biocompatibility. Polymers like poly(pyrrole-1-carboxylic acid) have been synthesized to create materials with an enhanced affinity for metal ions. nih.gov However, specific examples of this compound being utilized as a monomer or comonomer in the synthesis of advanced polymers are not detailed in the available research.
Applications in Organic Semiconductors and Optoelectronic Devices
Organic semiconducting materials derived from π-electron-rich heterocycles like pyrrole have attracted significant attention for use in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netnih.gov The electron-donating nature of the pyrrole ring makes it a valuable component in designing p-type semiconductor materials. researchgate.net More complex, fused pyrrole structures, such as diketopyrrolopyrrole (DPP) and pyrrolo[3,4-c]pyrrole-1,3-dione, are widely used as building blocks for high-performance organic semiconductors. rsc.orgnih.gov
While the broader class of pyrrole-containing materials is integral to the field of organic semiconductors, there is no specific mention in the surveyed literature of this compound being used to synthesize active materials for these applications. The development of organic semiconductors often relies on creating extended conjugated systems, and research has largely focused on other, more complex pyrrole derivatives to achieve desired optoelectronic properties. mdpi.com
In the field of Organic Light-Emitting Diodes (OLEDs), materials based on π-conjugated organic molecules are essential for creating the emissive and charge-transport layers. jmaterenvironsci.com Pyrrole-containing compounds have been explored for these applications due to their favorable electronic properties and stability. jmaterenvironsci.com For instance, computational studies have been performed on materials incorporating pyrrole and terphenyl units to evaluate their potential for use in OLEDs. jmaterenvironsci.com Furthermore, derivatives such as thienopyrrolediones have been synthesized and successfully used as emitters in OLED devices. mdpi.com
However, a review of the available scientific literature does not indicate that this compound has been specifically developed or utilized as a material in the fabrication of OLEDs. The research focus in this area is typically on molecules with extensive conjugation and specific photophysical properties that this particular compound may not possess.
Catalytic Applications of Pyrrole Carboxylic Acid Scaffolds
Organocatalysis Utilizing Pyrrole (B145914) Derivatives
There is no available scientific literature detailing the use of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid as an organocatalyst. Research in the field of organocatalysis has explored a wide variety of organic molecules, including various heterocyclic scaffolds. However, specific studies focused on the catalytic activity of this compound in organocatalytic transformations have not been reported.
Metal-Catalyzed Reactions Involving Pyrrole Ligands
Similarly, a comprehensive review of scientific databases reveals no instances of this compound being employed as a ligand in metal-catalyzed reactions. While the broader class of pyrrole-containing molecules has been investigated for their potential as ligands in various transition metal-catalyzed processes, the specific application of this dimethyl-substituted pyrrole carboxylic acid in this context remains an unexplored area of research.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable synthetic methodologies is a perpetual goal in organic chemistry. For 4,5-dimethyl-1H-pyrrole-3-carboxylic acid, future research could focus on moving beyond classical methods towards more innovative and greener synthetic strategies.
Key Research Areas:
Continuous Flow Synthesis: Transitioning from traditional batch syntheses to continuous flow processes can offer significant advantages, including improved reaction efficiency, reduced reaction times, and enhanced safety. syrris.comsyrris.com The Hantzsch pyrrole (B145914) synthesis, a classical method for preparing pyrroles, has been successfully adapted to continuous flow for other pyrrole-3-carboxylic acid derivatives, suggesting a promising avenue for the synthesis of the title compound. syrris.comsyrris.comscispace.com
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields for various heterocyclic compounds, including pyrrole derivatives. mdpi.comnih.gov Exploring microwave-assisted Paal-Knorr or Hantzsch reactions could provide a rapid and efficient route to this compound and its analogs. mdpi.com
Green Chemistry Approaches: The use of environmentally benign solvents, such as water, and catalysts is a key aspect of green chemistry. lucp.net Future synthetic explorations could investigate one-pot, multicomponent reactions under green conditions to assemble the this compound core. lucp.net
| Synthetic Approach | Potential Advantages | Relevant Findings for Related Compounds |
| Continuous Flow Synthesis | Higher efficiency, shorter reaction times, improved safety | Successful one-step synthesis of various pyrrole-3-carboxylic acids. syrris.comsyrris.comscispace.com |
| Microwave-Assisted Synthesis | Reduced reaction times, excellent yields | Efficient synthesis of novel pyrrole-based hydrazides and hydrazones. mdpi.com |
| Green Chemistry Methodologies | Environmentally friendly, use of safer reagents | Development of green methodologies for polyfunctionalized pyrroles. lucp.net |
Advanced Mechanistic Studies of Reactivity
A thorough understanding of the reactivity of this compound is crucial for its effective utilization as a building block in organic synthesis. Future research should employ advanced techniques to elucidate reaction mechanisms.
Focus Areas for Mechanistic Studies:
Electrophilic Aromatic Substitution: The pyrrole ring is known to undergo electrophilic substitution. mdpi.com Detailed kinetic and computational studies can determine the regioselectivity of these reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) on the this compound core, considering the directing effects of the methyl and carboxylic acid groups.
Reactions of the Carboxylic Acid Group: The carboxylic acid functionality can be converted into a variety of other functional groups (e.g., esters, amides, acid chlorides). Mechanistic studies of these transformations will be essential for developing efficient derivatization strategies.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition states, and understand the electronic factors governing the reactivity of the molecule. Such studies can provide valuable insights that complement experimental findings.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The this compound scaffold is an ideal candidate for the generation of compound libraries for high-throughput screening (HTS) in drug discovery and materials science.
Strategies for Derivative Discovery:
Combinatorial Synthesis: By systematically varying the substituents on the pyrrole nitrogen and modifying the carboxylic acid group, large libraries of derivatives can be synthesized. This can be achieved using parallel synthesis techniques.
High-Throughput Screening (HTS): These libraries can be screened against a wide range of biological targets to identify novel bioactive compounds. mdpi.com Pyrrole derivatives have shown promise as antibacterial, antiviral, and anticancer agents. mdpi.comnih.gov
Fragment-Based Drug Discovery (FBDD): The core scaffold can be used as a starting point in FBDD campaigns, where small molecular fragments are screened for binding to a biological target and then grown or linked to develop more potent leads.
Integration of Computational and Experimental Approaches in Design
The synergy between computational modeling and experimental synthesis is a powerful tool in modern chemical research. This integrated approach can accelerate the discovery and optimization of new molecules based on the this compound framework.
Integrated Design Workflow:
In Silico Design: Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design novel derivatives with desired properties. nih.govacs.org For instance, derivatives can be designed to target specific enzyme active sites. nih.govacs.org
Targeted Synthesis: The most promising candidates identified through computational screening can then be synthesized in the laboratory.
Iterative Optimization: The experimental data obtained from biological or materials testing can be used to refine the computational models, leading to an iterative cycle of design, synthesis, and testing to optimize the properties of the lead compounds.
Expanding Applications in Emerging Fields
While pyrrole derivatives have established applications in medicine and materials, future research should explore their potential in emerging scientific and technological areas.
Potential Emerging Applications:
Organic Electronics: The pyrrole ring is a component of conducting polymers. researchgate.net Derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Chemical Biology: Functionalized pyrroles can be used as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be synthesized for use in cellular imaging.
Agrochemicals: Pyrrole carboxamides have been investigated as fungicides in agrochemical research. researchgate.net The unique substitution pattern of this compound could lead to the development of new and effective agrochemicals. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
